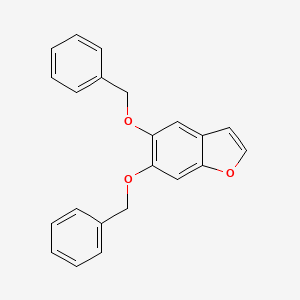

![molecular formula C14H12N4O6S2 B5550949 N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)

N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- Background : The compound belongs to a class of chemicals known as hydrazides and Schiff bases, which are commonly studied for their diverse chemical and physical properties.

Synthesis Analysis

- Synthesis Method : Similar compounds are typically synthesized through acid-catalyzed reactions involving specific hydrazides and aldehydes in solvents like ethanol under reflux conditions (Alotaibi et al., 2018).

Molecular Structure Analysis

- Structure Confirmation : The molecular structure is often confirmed using techniques like infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Alotaibi et al., 2018).

Chemical Reactions and Properties

- Reactivity : The reactivity of these compounds can be predicted using frontier orbital studies, suggesting low reactivity in certain media (Karrouchi et al., 2021).

Physical Properties Analysis

- Spectral Characteristics : The physical properties, particularly spectral characteristics, are analyzed using various spectroscopic methods (Karrouchi et al., 2021).

Chemical Properties Analysis

- Chemical Stability : Compounds of this class often exhibit thermal stability and may show interesting non-linear optical behavior (Bharty et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

One study details the synthesis and characterization of compounds through reactions that lead to complex formation, highlighting the ligand's role in forming chelate rings and the types of weak interactions present in these complexes (Singh et al., 2009). Another research outlines the synthesis of a novel monomer and its copolymerization, demonstrating the influence of solvents and comonomers on the polymer properties, which may hint at the broader applicability of related compounds in polymer science (Yilmaz et al., 2004).

Potential Applications in Optics

Research into the nonlinear optical properties of hydrazones, including the measurement of various optical parameters, suggests potential applications in optical device development such as optical limiters and switches. This hints at the broader implications for compounds with similar structural features in photonics and optoelectronics (Naseema et al., 2010).

Chemical Stability and Reactivity

A study on the photodecomposition of tetrazole-thiones to carbodiimides, involving the clean conversion to stable end products, opens up possibilities for using related compounds in industrial, agricultural, and medicinal applications, considering their stable and reactive properties (Alawode et al., 2011).

Antimicrobial and Chemotherapeutic Applications

Several studies have focused on the synthesis and biological activity evaluation of compounds for antimicrobial and chemotherapeutic applications. This includes the investigation of hydrazide and oxadiazole derivatives for cytotoxic and antimicrobial activities, suggesting the potential of related structures in developing new therapeutic agents (Kaya et al., 2017).

properties

IUPAC Name |

N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O6S2/c1-24-14-9(5-12(25-2)26-14)7-15-16-13(19)8-3-10(17(20)21)6-11(4-8)18(22)23/h3-7H,1-2H3,(H,16,19)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLDRELPEFCZCR-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)SC)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(S1)SC)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[2-methoxy-5-(methylsulfanyl)thiophen-3-yl]methylidene}-3,5-dinitrobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)

![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)

![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)